molecular formula C12H14O4S B13632924 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid

4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid

Cat. No.: B13632924
M. Wt: 254.30 g/mol
InChI Key: MOPJPODBMIGXIA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid is a complex organic compound known for its unique chemical structure and diverse applications. This compound belongs to the thiochromene family, characterized by a sulfur-containing chromene ring. Its distinct molecular configuration makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of tert-butanol with formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts . The reaction is carried out in an autoclave at temperatures ranging from 100°C to 150°C and pressures of 0.5 to 0.6 MPa .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of synthetic zeolites such as NaA, CaA, and NaX with specific pore sizes can enhance the selectivity and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate specific molecular pathways.

    Industry: It is employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing the activity of these targets and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic and research applications.

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid stands out due to its sulfur-containing chromene ring, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-6-carboxylic acid

InChI

InChI=1S/C12H14O4S/c1-12(2)5-6-17(15,16)10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

MOPJPODBMIGXIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C(=O)O)C

Origin of Product

United States

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